molecular formula C7H11ClN4 B1488422 4-Chloro-N-methyl-6-(propan-2-YL)-1,3,5-triazin-2-amine CAS No. 1139245-35-4

4-Chloro-N-methyl-6-(propan-2-YL)-1,3,5-triazin-2-amine

Cat. No. B1488422
CAS RN: 1139245-35-4
M. Wt: 186.64 g/mol
InChI Key: WAGKTQIVZSZJAK-UHFFFAOYSA-N
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Description

4-Chloro-N-methyl-6-(propan-2-YL)-1,3,5-triazin-2-amine, also known as CMPTA, is a small molecule that has been used in a variety of laboratory experiments. CMPTA is a versatile compound that has been used in a variety of scientific fields, including organic synthesis, drug delivery, and biochemistry.

Scientific Research Applications

Condensation and Esterification Applications

4-Chloro-N-methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine and its derivatives are utilized in various chemical synthesis processes. Notably, Kunishima et al. (1999) described the effective use of a derivative, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), in the condensation of carboxylic acids and amines. This process yields corresponding amides and esters, showcasing the triazine derivative's role in facilitating these chemical transformations. The practicality of this method is emphasized by its atmospheric conditions and straightforward co-product extraction (Kunishima et al., 1999).

Synthesis of Cyanomethyl-Triazine Derivatives

Kim & Kim (1996) explored the synthesis of new 6-cyanomethyl-1,3,5-triazine derivatives, highlighting the versatility of triazine derivatives in synthesizing compounds with varying functional groups. This synthesis route involved 6-chloro-1,3,5-triazine derivatives, pointing to the adaptability of chloro-triazine structures in chemical synthesis processes (Kim & Kim, 1996).

Amination and SN Mechanism

Simig et al. (2010) delved into the amination of substituted 1,3,5-triazines, revealing the occurrence of the SN (ANRORC) mechanism. This study illuminates the chemical reactivity of triazine derivatives and their involvement in substitution reactions, contributing to our understanding of their chemical behavior and potential applications in various synthesis processes (Simig et al., 2010).

Antimicrobial Activity

The antimicrobial potential of triazine derivatives is highlighted in research by Bektaş et al. (2007), where new 1,2,4-triazole derivatives were synthesized and exhibited notable antimicrobial activities. This underlines the biologically relevant properties of triazine derivatives and their potential use in developing new antimicrobial agents (Bektaş et al., 2007).

Novel Monomers for Energetic Polymers

Shastin et al. (2021) presented methods for synthesizing azidopropargylamino-substituted 1,3,5-triazines, showcasing their application as novel monomers in producing energetic polymers. This underscores the role of triazine derivatives in developing materials with potentially high energy content, catering to specific industrial applications (Shastin et al., 2021).

Sugar Residue Attachment

Simmonds & Stevens (1982) investigated methods for attaching sugar residues to cytotoxic 1,3,5-triazines. The interaction of 2-chloro-4,6-bis(dimethylamino)-1,3,5-triazine with amine nucleophiles yielded substituted 2-amino-1,3,5-triazines. This research points to the potential of triazine derivatives in synthesizing carbohydrate-linked compounds, which may have implications in medicinal chemistry (Simmonds & Stevens, 1982).

properties

IUPAC Name

4-chloro-N-methyl-6-propan-2-yl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN4/c1-4(2)5-10-6(8)12-7(9-3)11-5/h4H,1-3H3,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGKTQIVZSZJAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=N1)Cl)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-isopropyl-N-methyl-1,3,5-triazin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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